N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a spirocyclic oxalamide derivative characterized by two distinct heterocyclic moieties: a 1,4-dioxaspiro[4.5]decane group and a 2,3-dihydrobenzo[b][1,4]dioxin system linked via an oxalamide bridge. The compound’s structural complexity arises from its spirocyclic framework, which imparts conformational rigidity, and the oxalamide linker, which may facilitate hydrogen bonding or intermolecular interactions.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c22-17(20-11-14-12-26-19(27-14)6-2-1-3-7-19)18(23)21-13-4-5-15-16(10-13)25-9-8-24-15/h4-5,10,14H,1-3,6-9,11-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLUUJKUXBBFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N1-(1,4-dioxaspiro[4Similar compounds have been found to inhibit receptor interaction protein kinase 1 (ripk1), and TYK2/JAK1. These proteins play crucial roles in various cellular processes, including inflammation and cell death.
Mode of Action
The exact mode of action of N1-(1,4-dioxaspiro[4Similar compounds have been found to inhibit the kinase activity of ripk1, which can block the activation of the necroptosis pathway.
Biochemical Pathways
The biochemical pathways affected by N1-(1,4-dioxaspiro[4Inhibition of ripk1 can affect the necroptosis pathway, which is a form of programmed cell death.
Result of Action
The molecular and cellular effects of N1-(1,4-dioxaspiro[4Similar compounds have shown significant anti-necroptotic effects in a necroptosis model in u937 cells.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure combined with oxalamide functionality, which contributes to its biological activity. The molecular formula is with a molecular weight of 318.37 g/mol. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes the formation of the spiro structure followed by the introduction of the oxalamide group. Specific reaction conditions and catalysts may vary based on the desired yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests its potential use in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. For instance:
- Apoptosis Induction : The compound may trigger mitochondrial pathways leading to increased cytochrome c release and subsequent caspase activation.
- Cytokine Modulation : It can downregulate the expression of inflammatory mediators through NF-kB pathway inhibition.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values indicating potent activity.
- Inflammatory Response Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Mechanistic Insights : Research utilizing Western blot analysis revealed that the compound effectively inhibited the phosphorylation of key proteins involved in cell survival pathways (e.g., Akt and ERK), further supporting its role as a therapeutic agent.
Comparison with Similar Compounds
N-(2,8-Dioxo-1-oxaspiro[4,5]deca-6,9-dien-7-yl) Acetamide and Benzamide
Plourde et al. (2009) synthesized N-(2,8-dioxo-1-oxaspiro[4,5]deca-6,9-dien-7-yl) acetamide and benzamide, which share a spirocyclic core but differ in substituents and linker groups. Unlike the target compound’s oxalamide bridge, these analogs feature acetamide/benzamide groups directly attached to the spiro system. Additionally, the 1-oxaspiro[4.5]decane system in Plourde’s work incorporates a ketone group at position 8, which may enhance electrophilic reactivity compared to the 1,4-dioxaspiro system in the target compound .
Methoxy-Substituted 1-Oxaspiro[4,5]deca-6,9-diene-8-ones
Plourde (2003) reported a series of 7-methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-ones with varying alkyl substituents (methyl, isopropyl, t-butyl) at position 2. These compounds lack the oxalamide linker and dihydrobenzodioxin group but demonstrate how substituent bulk influences spirocyclic stability. The target compound’s 1,4-dioxaspiro system may offer improved hydrolytic stability over the 1-oxaspiro analogs due to the absence of a reactive ketone .
Benzodioxin-Containing Analogs
The dihydrobenzodioxin moiety in the target compound may confer selectivity toward aromatic-binding pockets in enzymes or receptors, a feature absent in simpler spirocyclic acetamides.
Table 1: Comparative Analysis of Key Structural Features
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis would likely require multi-step protocols, similar to Plourde’s methods for spirocyclic acetamides, but with additional steps to incorporate the dihydrobenzodioxin and oxalamide groups .
- Stability : The 1,4-dioxaspiro system may resist ring-opening reactions better than 1-oxaspiro analogs due to reduced electrophilicity.
- Bioactivity Potential: The dihydrobenzodioxin moiety could enhance binding to aromatic-rich biological targets, while the oxalamide linker might improve solubility relative to benzamide derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize computational reaction path search methods based on quantum chemical calculations to predict feasible intermediates and transition states. Combine this with high-throughput screening of solvents (e.g., dichloromethane vs. DMF) and catalysts (e.g., palladium-based catalysts for coupling reactions) to identify optimal conditions. Experimental validation should follow a feedback loop where computational predictions refine real-world synthesis parameters .
Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Employ reverse-phase HPLC (e.g., Chromolith or Purospher® columns) with UV detection to quantify solubility in aqueous buffers (pH 2–12) and organic solvents. Stability studies should include accelerated degradation tests (40–60°C, 75% relative humidity) monitored via LC-MS to identify degradation products. Data should be analyzed using Arrhenius kinetics to extrapolate shelf-life .
Q. What spectroscopic techniques are most effective for structural elucidation of this spiro-dioxolane and benzodioxin hybrid?
- Methodological Answer : Combine 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the spirocyclic and dioxin ring systems. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight. FT-IR and Raman spectroscopy can identify functional groups like the oxalamide bond (C=O stretch ~1650 cm⁻¹) and spirocyclic ether linkages .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s interactions with biological targets such as enzymes or receptors?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify binding hotspots. Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with targets like cytochrome P450 or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation during synthesis or inconsistent bioassay results?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate reaction parameters (temperature, catalyst loading) with byproduct profiles. For bioassay discrepancies, use orthogonal assays (e.g., cell-based vs. enzymatic assays) and cross-validate with knockdown models (CRISPR/Cas9) to confirm target specificity. Leverage AI-driven platforms like COMSOL Multiphysics for anomaly detection .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties, including membrane permeability and metabolic stability?
- Methodological Answer : Conduct parallel artificial membrane permeability assays (PAMPA) for passive diffusion. Use Caco-2 cell monolayers to assess active transport. Metabolic stability is evaluated via liver microsome assays (human/rat), with LC-MS/MS quantifying parent compound depletion. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- Methodological Answer : Employ centrifugal partition chromatography (CPC) with a biphasic solvent system (heptane/ethyl acetate/methanol/water) for high-purity isolation. For chiral separation, use polysaccharide-based chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases. Monitor purity via diode-array detection (DAD) and confirm with chiral SFC .
Data Management and Experimental Design
Q. How can AI-driven tools enhance experimental design for this compound’s derivative synthesis or structure-activity relationship (SAR) studies?
- Methodological Answer : Implement generative adversarial networks (GANs) to propose novel derivatives with optimized properties (e.g., logP, solubility). Use Bayesian optimization to prioritize synthesis candidates based on predicted bioactivity. Integrate robotic liquid handlers for automated reaction setup and real-time analytics (e.g., inline IR spectroscopy) .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions or degradation pathways?
- Methodological Answer : Standardize reaction conditions using controlled-environment chambers (e.g., humidity <10%, inert gas purge). Document all parameters via electronic lab notebooks (ELNs) with version control. Validate reproducibility via inter-laboratory studies using shared reference standards and blinded sample analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
